molecular formula C18H19BrN2O4 B11565567 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11565567
M. Wt: 407.3 g/mol
InChI Key: YFEQAOGGXNVXKY-AWQFTUOYSA-N
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Description

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound with a unique structure that includes a brominated phenyl ring, a methoxy group, and a hydrazide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-(2,6-dimethylphenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide moiety can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The brominated phenyl ring and methoxy group may also contribute to its biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated phenyl ring, methoxy group, and hydrazide moiety makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H19BrN2O4

Molecular Weight

407.3 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C18H19BrN2O4/c1-11-5-4-6-12(2)18(11)25-10-16(22)21-20-9-13-7-14(19)17(23)15(8-13)24-3/h4-9,23H,10H2,1-3H3,(H,21,22)/b20-9+

InChI Key

YFEQAOGGXNVXKY-AWQFTUOYSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC

Origin of Product

United States

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